Journal Name:Journal of Rubber Research
Journal ISSN:1511-1768
IF:1.3
Journal Website:https://www.springer.com/materials/special+types/journal/42464
Year of Origin:1998
Publisher:
Number of Articles Per Year:19
Publishing Cycle:Quarterly
OA or Not:Not
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-05 , DOI:
10.1016/j.ijgfs.2023.100721
An inverse association has been shown between healthy dietary habits and the risk of Type 2 Diabetes (T2D). However, there is a limited knowledge on the benefits that a culinary and nutritional training may have in patients with T2D. The objective of this study was to analyse the effect of a culinary intervention on health parameters and dietary-culinary habits among T2D patients. Fifty-three volunteers with T2D were randomly (1:1) assigned to an intensive culinary intervention group (CIG) or a nutritional intervention group (NIG). The CIG received 8 online cooking lessons and the NIG received written material with nutritional information to follow the Mediterranean Diet (MedDiet). Anthropometric parameters, biochemical determinations, advanced glycation end products (AGEs) and dietary-culinary related questionnaires were collected at baseline and after 3-month follow-up. At 1-year follow-up, self-reported anthropometric measurements and dietary-culinary related questionnaires were collected by telephone. Fifty-one volunteers completed the intervention. No statistically significant differences were observed between groups for changes on MedDiet adherence, anthropometry, biochemical determinations, and AGEs. A significant increase in blood glucose (p = 0.017) and low-density lipoprotein cholesterol (LDL–c) (p = 0.024) levels was observed in the NIG after the 3-month follow-up period. Participants from the CIG showed a significant reduction in the C reactive protein (p = 0.007) and a significant increase in total cholesterol (p = 0.001), high density lipoprotein cholesterol (p = 0.001) and LDL-c levels (p = 0.001) after 3 months. The CIG also showed a significant reduction in weight (p = 0.008, p = 0.002), body mass index (p = 0.007, p = 0.001), and waist circumference (p = 0.047, p = 0.004) after 3-month and 1-year follow-up, respectively. Participants from the CIG increased the use of boiling, compared to participants from the NIG (p = 0.034). Likewise, when analysing the CIG only, a significant increase in the use of steaming (p = 0.015) and in the consumption of raw vegetables (p = 0.039) was found after 3-month follow-up, but these changes were not maintained after 1-year follow-up. These findings suggest that a culinary intervention based on MedDiet is a promising approach to promote healthy dietary-culinary habits in patients with T2D. To explore the potential effect of this culinary programme on glycemic parameters, larger randomized controlled trials would be necessary.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-15 , DOI:
10.1016/j.ijgfs.2023.100723
Identity, culture, tradition, and heritage define our basic food habits. From tapioca and fish curry served on a leaf platter; cold rice and mango pickle served in an earthen pot; black coffee with jaggery served in a porcelain cup; fish wrapped in a banana leaf and barbequed in firewood; the Malayalee shifted his palate to the taste of the neighbouring state's idli, sambhar and vada; to the North Indian dishes, Mughalai dishes, continental, and inter-continental dishes served in steel plates to Chinese porcelain to western crockery. But after savouring dishes pan world, the typical Malayalee is back in search of his roots. This paper aims to delineate that search and identify the various traditional dishes now understood to be healthy, and tasty and anchoring the community to the roots of food culture. This study involves an in-depth observation and analysis of food culture, identity, heritage, cooking techniques and ingredients used. The change in the culinary aspects of a typical Malayalee's life is understood and his search back to his roots is portrayed through this article. Therefore, this study highlights the gastronomical journey of the Malayalee to the traditional roots of Kerala cuisine in the modern age of globalization. The Valorisation of established classic dishes from the margins to the table top of the finest restaurants is also analysed.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-06-12 , DOI:
10.1016/j.ijgfs.2023.100734
Health-friendly soft drinks are gaining popularity because of their ingredients, such as enzymatically hydrolyzed proteins, easily digestible carbohydrates, and high nutritional value. Consequently, the demand for barley has also increased as it is the primary raw material for these beverages. The present study aimed to develop a new health-friendly soft drink made from malt (MHFSD) that takes into account multiple sensory attributes and purchase intention simultaneously using a desirability function-based approach. To predict the impact of light and dark malt extract concentrations (LME and DME) and added sugar (AS) on MHFSD formulations, a central composite rotational design (CCRD) was used. Optimum formulations for MHFSD attributes and purchase intention were determined using this design. The desirability function-based approach was implemented to examine optimization possibilities. For the scenario with the highest degree of optimization, the input parameters were 5.40% LME, 14.11% DME, and 10.80% AS. The optimized response values for sensory attributes were good, with scores of 8.5 for color, 6.0 for carbonation, 7.3 for flavor and overall impression, and 3.3 for purchase intention. The results indicated good acceptance and purchase intention for the optimized MHFSD. Unlike commonly used approaches in the literature, the desirability function-based approach enabled the consideration of multiple responses simultaneously, which aided decision-making about MHFSD formulation.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.ijgfs.2023.100774
Identifying strategies to steer consumers' eating habits toward healthier and more sustainable eating choices is a crucial aspect as consumers' food choices impact both human health and the planet. University students are the target group of this research as they would play an important role to shape the population's future diet. Considering the current increased use of online platforms for food purchasing, investigating approaches that could be effective in the online environment is critical. Thus, this research aims at testing to what extent the presence of a logo displayed on the menu of a hypothetical online platform could encourage students to select healthy and sustainable (H&S) dishes.The research includes both an explorative and an experimental study. First, four focus group discussions (explorative study) were conducted in December 2021. During these sessions, the logos tested in the second study were developed and results were used as input for the experimental study, i.e., an online survey. A between-group design approach was used to test the effect of an informative (“Healthy and Sustainable”, Treatment 1) and an indulgent (“Chef choice”, Treatment 2) logo displayed next to H&S dishes on the likelihood of university students selecting H&S dishes compared to a control group (no logo shown). Data collection took place during the spring of 2022 and 329 students participated in the survey. Results showed that the two logos had different impacts on students enrolled in different disciplines. Specifically, Food Science students’ purchase intention significantly decreased for non-H&S dishes when the informative logo was shown, whereas the purchase intention of students from non-food-related courses was not affected by either of the two logos. Furthermore, Non-Food Science students showed a lower tendency to consider the sensory appeal, sustainability, and healthy aspects in the process of selecting food. As a result, we believe there is a need to support students who are not directly involved in gastronomic and food science and encourage them to make different eating choices. A possible solution to reach this goal is to implement food policies to make food environments healthier, for instance through H&S dishes designated by a logo promoted at the university and/or community level. In this way, students would be more familiar with the proposed logo and more aware of the healthy and sustainable aspects related to their food decisions.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-18 , DOI:
10.1016/j.ijgfs.2023.100726
Muslims are expected to consume halal foods and beverages (culinary) due to their religion. It is important to know the factors affecting the consumption behaviors of Muslims. It is aimed in that study to empirically analyze factors affecting Muslim buying intentions of halal culinary products by applying the extended theory of reasoned action(TRA) in Bingöl, Turkey. The purchase intention of halal costumers is to be affected by the subjective norms, perceived behavioral control, religiosity, halal certificate, trust regarded to the halal status of products, awareness about the halalness of products and attitudes of Muslim customers. The survey method was applied in that study to test hypotheses so that 363 suitable questionnaires were collected during August 2022 at the city center of Bingöl city, Turkey. Descriptive statistics, factor analysis and discriminant and convergent validity methods were carried out to check the validity and reliability of the study. Structural equation modelling was used to test hypotheses of the model by IBM AMOS software. Religiosity, subjective norms and halal awareness significantly impact buying intention for halal foods and beverages, while perceived behavioral control, trust and attitude have insignificant impacts on purchase intention of culinary products in Turkey. Having a halal certification on culinary products has a strong impact on the trust of Muslim costumers. Muslims halal buying products intention can be increased through high halal knowledge and awareness. It is recommended that the policy makers, food authorities and health institutions should conduct regular inspections on culinary products so that producers obey Islamic principles in order to improve the trust of Muslim customers in halal products.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-06 , DOI:
10.1016/j.ijgfs.2023.100722
Whether for ethical or personal health considerations, people are increasingly searching for avenues to diversify their protein intake sources. Across all main categories of alternative proteins, edible insects face the highest consumer reluctance. The present study delves into insect-based bread (virtue/functional) and chips (vice/hedonic) products to investigate how specific claims combined with cute visual elements can affect young consumers' emotions, perception, and acceptance. Eight packaging versions were compared and rated by Colombian and French respondents – who vary in terms of their perception and preference toward bread and chips products. Results revealed a positively significant effect of the cute visual on reported emotions, expected product liking, tastiness, and purchase intentions – with a different impact on functional and hedonic products. The efficiency of tested arguments (i.e. healthiness/tastiness perception and willingness to purchase) was also found to vary significantly according to their congruency (nutritional claim) or complementarity (palatability claim) with both the product type and visual design (hedonic or functional) on which they appeared. Differences were also observed according to respondents’ gender and country of belonging. For instance, the former claim better enhanced purchase intentions with men; the latter with women. Importantly, the environment claim exceeds the effectiveness of both these claims. We believe that these results – considering key sociocultural aspects of sensory perceptions and preferences for innovative foodstuff – may be of particular importance in the context of sustainable gastronomy, as well as inspiring for policy makers and business working in this field.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-05 , DOI:
10.1016/j.ijgfs.2023.100756
This article explores the relationship between local traditions and avant-garde cuisine through Mugaritz restaurant and chef Andoni L. Aduriz. The methods used for its study are both descriptive (especially in the first stage of the research) and qualitative and surveys through three personal interviews with Andoni L. Aduriz to analyse how popular culture has influenced avant-garde cuisine. It highlights the importance of Nouvelle Cuisine in the 1970s as a milestone in the democratisation of cuisine and the entry of popular culture into the kitchen. The New Basque and Catalan Cuisines also played an important role in the defence of the autochthonous and local products, and two of their leading representatives, Ferrán Adrià and Andoni L. Aduriz, brought this search for the popular to avant-garde cuisine. The article explores how Aduriz incorporates popular elements into his cuisine, such as local ingredients, trompe l'oeil, puns, irony, children's games and eating with the hands. It also focus on how his reflections on gastronomy, his audiovisual creations and his use of science have expanded his cooking techniques. By analysing Mugaritz's creative work, the article seeks to contribute to eliminating the artificial barrier that has arisen in recent times between two essential lines of avant-garde gastronomy: the consideration of cuisine as an art and its apparent distancing from popular traditions. Such a separation is illusory, more the product of a theoretical construct than of empirical observation of reality, as the following pages will attempt to demonstrate.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-04-25 , DOI:
10.1016/j.ijgfs.2023.100724
The aim of thisstudy was to investigate the effect of ultrasound on the functionality of green pea aquafaba (GPA). Ultrasound (20 kHz probe-UIP1000hdT) was used 50%–200W, 75%–310W, and 100%–430W amplitude for 10, 20 and 30 min. It increased GPA's foaming capacity (FC) from 575% to 725% and also foaming stability (FS) except for 100% amplitude for 30 min. Central composite response surface design applied and modified model successfully described for independent variables FC and FS (R2 = 0.991 and R2 = 0.988, respectively). The optimization of the variables (FC and FS) resulted 100% amplitude and 15.46 min. However, a negative effect was observed in the emulsion activity index. No significant change was observed from the electrophoresis profiles from the control sample to 100% amplitude at10 min. But ultrasound broke up protein structure at 100% amplitude for 15.46, 20 and 30 min. According to the rheological analysis, the consistency coefficient (K) and flow behavior index values (n) of egg white, optimum and control whipped cream samples as 17.8, 8.1 and 4.6 Pa.sn and 0.38, 0.46 and 0.51, respectively. In addition of frequency results of egg white, optimum (US treatment) and control (untreated) whipped cream samples' K′ and n’ values 617, 217 and 184 Pa.sn and 0.11, 0.23 and 0.21, respectively. All of the analysis described the relation with R2 values higher than 0.98.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-07-07 , DOI:
10.1016/j.ijgfs.2023.100775
In recent times, commensality or eating together has been discussed as an important part of family culture and identity, and as one of the most important parts of socialization. Here we would like to draw attention to the Swedish fika break, an in-between meal of particular significance in Sweden, where fika is an everyday ritual at home as well as in the work place. As with other commensality practices, the most valuable parts are not the edibles or drinkables that are consumed but what is created over those edibles and drinkables. We outline possible ways that Fika could be studied and potential dimensions of particular interest.
Journal of Rubber Research ( IF 1.3 ) Pub Date: 2023-05-19 , DOI:
10.1016/j.ijgfs.2023.100747
The idea of using macroalgae as a sustainable functional food is not new, however studies in the context of phycogastronomy are scarce. The aim of the current study was to develop three different types of chocolate enriched with marine macroalgae (seaweeds) and, through binary logistic regression models, outline their sensory profile (104–139 volunteers per sample), identify the profile of possible buyers and the sensory drivers of liking. The sensory characterization performed for each sample highlighted several attributes imparted by the added seaweeds, as the salty taste derived from kombu and the astringent stimuli and dehydrated fruits flavour note derived from nori. Moreover, together with the marine/ocean smell and vegetable flavour notes, results show there is a direct link between dried Portuguese sea lettuce and a distinctive green tea/matcha flavour. Significant differences were found among the purchase intent, flavour, and overall liking scores for each sample: milk chocolate with kombu and ruby chocolate with nori achieved a higher degree of acceptability by Portuguese consumers than white chocolate with sea lettuce. Along with the sensory drivers of liking uncovered, the preformed a priori and a posteriori consumer segmentation provided useful information for a better understanding of the associations between sensory perception, hedonic appraisal, chocolate consuming patterns and purchase intent of these innovative products. Results show that some macroalgae have the potential to be used in sweet formulations (chocolate) and this appears to be a good strategy to introduce macroalgae into Portuguese markets.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学4区 | POLYMER SCIENCE 高分子科学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
22.10 | 8 | Science Citation Index Expanded | Not |
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